molecular formula C11H16N2O B13517588 N-tert-butyl-4-methylpyridine-3-carboxamide

N-tert-butyl-4-methylpyridine-3-carboxamide

Cat. No.: B13517588
M. Wt: 192.26 g/mol
InChI Key: PQBJLAAAENJQRG-UHFFFAOYSA-N
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Description

N-tert-butyl-4-methylpyridine-3-carboxamide is an organic compound with the molecular formula C12H18N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methylpyridine-3-carboxamide typically involves the reaction of 4-methylpyridine-3-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-tert-butyl-4-methylpyridine-3-amine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-tert-butyl-4-methylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-3-methylpyridine-2-carboxamide
  • N-tert-butyl-3-methoxybenzamide
  • N-tert-butyl-2-thiophenecarboxamide

Uniqueness

N-tert-butyl-4-methylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-tert-butyl-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O/c1-8-5-6-12-7-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14)

InChI Key

PQBJLAAAENJQRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(=O)NC(C)(C)C

Origin of Product

United States

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